molecular formula C18H10F3N3OS B2452794 N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049346-89-5

N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2452794
CAS No.: 1049346-89-5
M. Wt: 373.35
InChI Key: BATHDCVXTDUWAV-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of fluorine atoms in the structure enhances the compound’s metabolic stability and bioavailability .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3OS/c19-11-3-1-10(2-4-11)15-8-24-16(9-26-18(24)23-15)17(25)22-14-7-12(20)5-6-13(14)21/h1-9H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATHDCVXTDUWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=C(C=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multistep reactions starting from readily available precursors. The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve product purity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS Number: 1049346-89-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18_{18}H10_{10}F3_{3}N3_{3}OS
  • Molecular Weight : 373.4 g/mol
  • Structure : The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its pharmacological versatility.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Effects : Compounds in the imidazo[2,1-b][1,3]thiazole class have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation markers.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:

  • Inhibition of Cancer Cell Lines : A study reported that related compounds could inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) with IC50_{50} values around 1.65 µM. These compounds induce G0/G1 phase arrest and apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and mitochondrial dysfunction .
CompoundCancer Cell LineIC50_{50} (µM)Mechanism
Compound 1MDA-MB-2311.65G0/G1 arrest, apoptosis
Compound 2A549 (Lung)2.09Tubulin inhibition
Compound 3HepG2 (Liver)2.08Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest these compounds may increase ROS levels in cancer cells, triggering apoptotic pathways .

Antimicrobial Activity

In addition to antitumor effects, certain derivatives have exhibited antimicrobial properties:

  • Antibacterial Activity : Compounds with similar thiazole structures showed promising results against various bacterial strains in preliminary screenings .

Case Studies

Several case studies have documented the efficacy of imidazo[2,1-b][1,3]thiazole derivatives:

  • Breast Cancer Study : A derivative demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50_{50} value indicating potent activity.
  • Lung Cancer Research : In vitro studies on A549 cell lines revealed effective inhibition of cell proliferation through apoptosis induction.
  • Inflammatory Disease Models : Certain derivatives were tested in models of inflammation and showed reduced levels of pro-inflammatory cytokines.

Q & A

Q. What hybrid synthesis strategies combine imidazothiazoles with other pharmacophores?

  • Example : Fuse with pyrimidine via Huisgen cycloaddition (CuI catalyst, 60°C, 8 h) to improve selectivity .

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